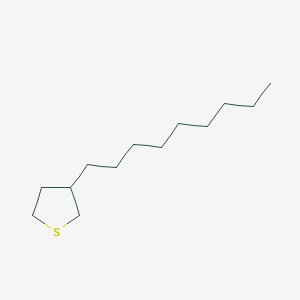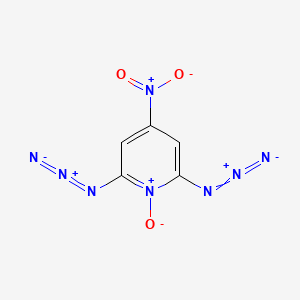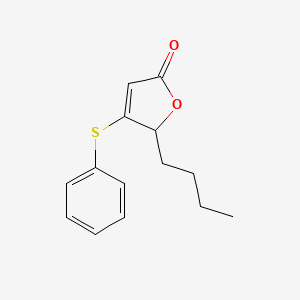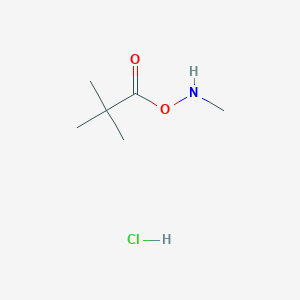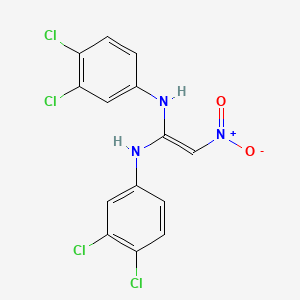
N~1~,N'~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to a nitroethene backbone, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine typically involves the reaction of 3,4-dichloroaniline with nitroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of 3,4-dichloroaniline, followed by its reaction with nitroethene in the presence of a suitable catalyst. The product is then purified using methods such as recrystallization or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N’~1~-Bis(3,4-dichlorophenyl)-1,1-ethanediamine
- N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethane-1,1-diamine
Uniqueness
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine is unique due to its specific nitroethene backbone, which imparts distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
112723-17-8 |
|---|---|
Molekularformel |
C14H9Cl4N3O2 |
Molekulargewicht |
393.0 g/mol |
IUPAC-Name |
1-N,1-N'-bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C14H9Cl4N3O2/c15-10-3-1-8(5-12(10)17)19-14(7-21(22)23)20-9-2-4-11(16)13(18)6-9/h1-7,19-20H |
InChI-Schlüssel |
WROHPVPIEMQKJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=C[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



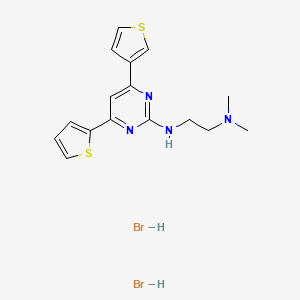
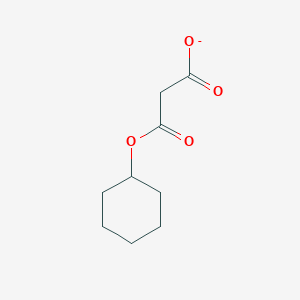
![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
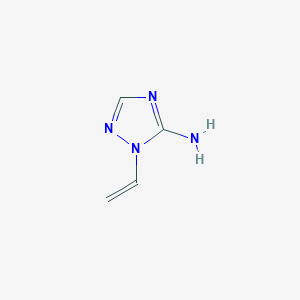

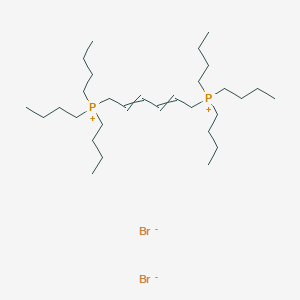
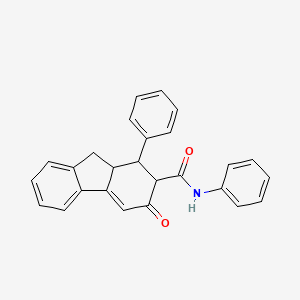
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
